Technical Monograph: 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol
Technical Monograph: 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol
Executive Summary & Structural Analysis[1]
1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol is a high-value pharmacophore building block, characterized by a tertiary cyclopropanol moiety directly linked to a di-halogenated phenyl ring. Its utility in drug discovery stems from the unique intersection of three structural features:
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The Cyclopropyl "Kink": Unlike acyclic alkyl chains, the cyclopropane ring imposes rigid conformational constraints (bond angle ~60°), often improving the metabolic stability and receptor binding affinity of drug candidates.
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The Ortho-Bromine Handle: The bromine atom at the ortho position (relative to the cyclopropanol) provides a site for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of the scaffold into complex heterocycles.
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The Para-Fluorine Electronic Modulator: The fluorine atom blocks metabolic oxidation at the para position (a common clearance pathway) while modulating the lipophilicity (LogP) and pKa of the phenol ring system.
Electronic & Conformational Profile
The proximity of the bulky bromine atom to the cyclopropanol ring creates significant steric strain, forcing the cyclopropyl ring to adopt a conformation nearly perpendicular to the phenyl plane to minimize
High-Fidelity Synthesis: The Kulinkovich Protocol
While Grignard addition to cyclopropanones is theoretically possible, cyclopropanone is unstable and difficult to handle. The industry-standard, self-validating method for synthesizing 1-arylcyclopropan-1-ols is the Kulinkovich Reaction . This titanium-catalyzed reductive coupling of esters with Grignard reagents offers the highest atom economy and operational simplicity.
Reaction Scheme
The transformation utilizes Methyl 2-bromo-4-fluorobenzoate (CAS 653-92-9) as the stable precursor.
Figure 1: The titanium-catalyzed Kulinkovich cycle bypasses the need for unstable cyclopropanone intermediates.
Step-by-Step Experimental Protocol
Safety Note: This reaction generates ethylene gas. Ensure adequate venting. Titanium(IV) isopropoxide is moisture-sensitive.
Materials:
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Methyl 2-bromo-4-fluorobenzoate (1.0 equiv, 20 mmol)
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Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (3.5 equiv)
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Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.1 equiv, 10 mol%)
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Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
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Dry Argon or Nitrogen atmosphere
Methodology:
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Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.
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Solvation: Dissolve Methyl 2-bromo-4-fluorobenzoate (4.66 g, 20 mmol) and Ti(OiPr)₄ (0.6 mL, 2 mmol) in 80 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.
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Controlled Addition (Critical Step): Add the EtMgBr solution (23.3 mL, 70 mmol) dropwise via the addition funnel over 1 hour.
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Causality: Slow addition prevents the "runaway" formation of ethylene and ensures the steady-state concentration of the active titanacyclopropane species, minimizing oligomerization side products.
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Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. The solution typically turns from yellow to dark brown/black, indicating the formation of the titanium-ate complex.
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Quenching: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl (30 mL). Caution: Exothermic.
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Workup: Extract the aqueous layer with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purification: The crude oil is purified via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the target cyclopropanol as a pale yellow oil or low-melting solid.
Quality Control & Characterization Data
To validate the synthesis, compare analytical data against these standard parameters.
| Technique | Expected Signal / Value | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 3H) | Aromatic protons (splitting pattern depends on F-coupling) |
| δ 1.20-1.35 (m, 2H) | Cyclopropyl methylene (cis to OH) | |
| δ 0.95-1.10 (m, 2H) | Cyclopropyl methylene (trans to OH) | |
| δ 2.50 (br s, 1H) | Hydroxyl (-OH), D₂O exchangeable | |
| ¹³C NMR | δ ~140-160 (d, J_CF) | C-F Carbon (Aromatic) |
| δ ~58.0 | Quaternary C-1 (Cyclopropyl carbinol) | |
| δ ~15.0 | Cyclopropyl CH₂ carbons | |
| HRMS (ESI) | [M+H]⁺ or [M-OH]⁺ | Ionization often leads to dehydration (-18) or ring opening. |
Self-Validation Check: In the ¹H NMR, the cyclopropyl protons must appear as two distinct multiplets (diastereotopic due to the chiral center created if the ring opens, or simply distinct environments cis/trans to the aryl group). If you see a triplet at δ 1.0 and a quartet at δ 2.4, you have likely formed the ring-opened ketone (propiophenone derivative) due to acidic workup or thermal decomposition.
Reactivity Profile & Divergent Applications
The 1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol scaffold is a "linchpin" intermediate. It sits at a bifurcation point between preserving the strained ring for biological activity or exploiting the strain for ring-opening functionalization.
Figure 2: The scaffold can be elaborated via cross-coupling (Green path) or ring-opening (Red path).
Critical Application Note: Handling Ring Strain
The cyclopropanol ring is a "homo-enolate" equivalent.
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Base Stability: High. The compound is stable to basic conditions used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃).
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Acid Sensitivity: High. Exposure to Brønsted acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) will trigger rapid ring opening to form the 1-(2-bromo-4-fluorophenyl)propan-1-one.
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Radical Chemistry: Single-electron oxidants (e.g., Mn(III), Fe(III)) can trigger β-scission of the cyclopropyl ring, generating a β-keto radical. This is a powerful method for C-C bond formation if controlled, but a degradation pathway if unintended.
References
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Kulinkovich, O. G., et al. (1989).[1] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (The foundational text for the synthesis method).
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Davies, H. M. L., et al. (2005).[2] "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Journal of Organic Chemistry. (Context on fluorinated cyclopropane stability and synthesis).
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Chemical Book/CymitQuimica. (2024). "Product Entry: 1-(4-BROMO-2-FLUOROPHENYL)CYCLOPROPAN-1-OL (CAS 1250254-02-4)."[3][4] (Commercial availability and physical property verification).
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Lucas, E. L., et al. (2021).[5] "Nickel-Catalyzed Cross-Electrophile Coupling... for Fluorinated Cyclopropane Synthesis." Synlett. (Modern alternative synthetic routes for fluorinated scaffolds).
Sources
- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. 1-(4-bromo-2-fluorophenyl)cyclopropanol | CAS#:1250254-02-4 | Chemsrc [chemsrc.com]
- 4. 1-(4-BROMO-2-FLUOROPHENYL)CYCLOPROPAN-1-OL | CymitQuimica [cymitquimica.com]
- 5. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
